4-(bromomethyl)-N-phenylbenzamide 4-(bromomethyl)-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 566885-74-3
VCID: VC4247053
InChI: InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr
Molecular Formula: C14H12BrNO
Molecular Weight: 290.16

4-(bromomethyl)-N-phenylbenzamide

CAS No.: 566885-74-3

Cat. No.: VC4247053

Molecular Formula: C14H12BrNO

Molecular Weight: 290.16

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-N-phenylbenzamide - 566885-74-3

Specification

CAS No. 566885-74-3
Molecular Formula C14H12BrNO
Molecular Weight 290.16
IUPAC Name 4-(bromomethyl)-N-phenylbenzamide
Standard InChI InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
Standard InChI Key BXQOVYZEWIPIKA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr

Introduction

Synthesis and Optimization

General Synthetic Routes

The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically involves a two-step process:

  • Bromination of 4-methylbenzoic acid: 4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chloroform to yield 4-(bromomethyl)benzoic acid .

  • Amidation: The brominated acid is converted to its acyl chloride using thionyl chloride (SOCl2_2), followed by coupling with aniline in dichloromethane (DCM) with potassium carbonate (K2_2CO3_3) as a base .

Representative Procedure :

  • Step 1: 4-Methylbenzoic acid (10.9 g, 80 mmol) reacts with NBS (17.1 g, 96 mmol) and BPO (312 mg) in chloroform under reflux for 24 hours. The product, 4-(bromomethyl)benzoic acid, is recrystallized from methanol (75% yield).

  • Step 2: The acid is treated with SOCl2_2 (5 mL) at 60°C to form 4-(bromomethyl)benzoyl chloride. This intermediate reacts with aniline in DCM at 0°C, yielding 4-(bromomethyl)-N-phenylbenzamide as a white solid (82% yield after flash chromatography) .

Alternative Methods

A one-pot approach using CuI nanoparticles catalyzes the coupling of 4-bromomethylbenzoyl chloride with aniline, achieving comparable yields (80–85%) under milder conditions .

Structural Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6) :
    δ 10.11 (s, 1H, -CONH), 7.85–7.63 (m, 4H, Ar-H), 7.52–7.35 (m, 5H, Ar-H), 4.53 (s, 2H, -CH2_2Br).

  • FTIR (KBr) :
    νmax\nu_{\text{max}} = 3361 cm1^{-1} (N-H stretch), 1643 cm1^{-1} (C=O stretch), 1517 cm1^{-1} (C=C aromatic).

  • Mass Spectrometry :
    [M+H]+^+ = 290.0175 (calculated for C14_{14}H12_{12}BrNO: 290.0175).

Physical Properties

PropertyValue
Molecular Weight290.16 g/mol
Density1.496 g/cm3^3
Boiling Point304.7°C at 760 mmHg
LogP (Octanol-Water)1.77
SolubilityInsoluble in water; soluble in DCM, DMF

Applications in Medicinal Chemistry

Anticancer Agents

4-(Bromomethyl)-N-phenylbenzamide derivatives exhibit cytotoxicity against cancer cell lines. For example, imidazole-functionalized analogs demonstrated IC50_{50} values of 7.5–11.1 μM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cells . The bromomethyl group facilitates further modifications, such as click chemistry, to enhance bioactivity .

Antiviral Activity

N-Phenylbenzamide derivatives have shown promise against enterovirus 71 (EV71), with IC50_{50} values as low as 5.7 μM . The bromomethyl variant’s ability to undergo nucleophilic substitution makes it a candidate for prodrug development.

Supramolecular Gels

In materials science, this compound serves as a building block for crown ether-based supramolecular gels. Its amide moiety participates in hydrogen bonding, while the bromomethyl group enables cross-linking .

Future Directions

Research opportunities include:

  • Drug Delivery: Leveraging the bromomethyl group for covalent conjugation with nanoparticles or polymers.

  • Catalysis: Exploring its role in transition-metal-catalyzed coupling reactions.

  • Biophysical Studies: Investigating interactions with DNA or proteins using fluorescence labeling .

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